molecular formula C16H15N5O3 B2557565 8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879453-86-8

8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2557565
CAS No.: 879453-86-8
M. Wt: 325.328
InChI Key: WEVPHVGJBZIWBU-UHFFFAOYSA-N
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Description

“8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a chemical compound with the molecular formula C16H15N5O3. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” is based on its molecular formula C16H15N5O3. It is a derivative of imidazole, which is a five-membered heterocyclic moiety .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on synthesizing and evaluating the biological activities of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These derivatives were examined for their affinity to serotonin receptors and their inhibitor activity against certain phosphodiesterases. Preliminary pharmacological studies in vivo suggested potential antidepressant and anxiolytic effects, highlighting their significance in developing lead compounds for treating these conditions (Zagórska et al., 2016).

Antiviral Activity

Another research avenue involved the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their evaluation for antiviral activity. These compounds, acting as analogues for guanine, guanosine, and guanosine monophosphate, were tested against various viruses, demonstrating moderate activity at non-toxic levels (Kim et al., 1978).

Structural Modifications for Enhanced Activity

Further structural activity relationship studies have been conducted on derivatives of imidazo[2,1-f]purinones to identify potent and selective A(3) adenosine receptor antagonists. These studies involve varying substitutions at different positions of the molecule to improve potency and hydrophilicity. Docking and 3D-QSAR studies helped investigate the binding disposition of these compounds, contributing valuable insights into developing more effective A(3) adenosine receptor antagonists (Baraldi et al., 2008).

Properties

IUPAC Name

6-(2-hydroxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3/c1-8-9(2)21-12-13(19(3)16(24)18-14(12)23)17-15(21)20(8)10-6-4-5-7-11(10)22/h4-7,22H,1-3H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVPHVGJBZIWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4O)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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